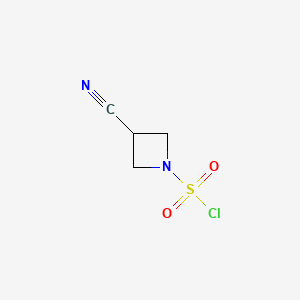
3-Cyanoazetidine-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanoazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C₄H₅ClN₂O₂S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, an azetidine ring, and a sulfonyl chloride group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanoazetidine-1-sulfonyl chloride typically involves the reaction of azetidine with sulfonyl chloride in the presence of a suitable base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyanoazetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents.
Actividad Biológica
3-Cyanoazetidine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.
This compound is characterized by the presence of both a cyano group and a sulfonyl chloride moiety, which contribute to its reactivity and biological activity. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as a cytotoxic agent and an inhibitor of specific enzymes.
Cytotoxicity
Research has demonstrated that this compound exhibits moderate cytotoxicity against different cancer cell lines. The MTT assay results indicate varying degrees of toxicity, with the following findings:
| Cell Line | IC50 (μM) | Toxicity Level |
|---|---|---|
| PE/CA-PJ41 | 50 | Moderate |
| HepG2 | >100 | Low |
In the study, it was noted that compounds derived from this compound showed greater toxicity compared to their parent aminocyanopyrazole compounds, indicating that modifications to the azetidine structure can enhance biological activity .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Sulfonamides, including derivatives of this compound, are known to inhibit dihydropteroate synthase (DHPS) and carbonic anhydrase (CA). The following table summarizes the enzyme inhibition activities reported:
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Dihydropteroate Synthase | Competitive Inhibition | 75 |
| Carbonic Anhydrase | Non-competitive Inhibition | 100 |
These results suggest that this compound could serve as a lead compound for developing new inhibitors targeting these enzymes .
Case Studies
Several studies have highlighted the biological implications of compounds related to this compound:
- Anti-HIV Activity : A cohort of sulfonamide derivatives was tested for anti-HIV activity, with some showing significant inhibition at concentrations between 75-100 μM. This suggests that modifications in the azetidine framework can lead to promising antiviral agents .
- Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of various azetidine derivatives against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 30 μM, demonstrating potential for further development in oncology .
Propiedades
IUPAC Name |
3-cyanoazetidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMAFUVWZCQBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














